molecular formula C9H10BBrO4 B14032805 (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid

(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid

Cat. No.: B14032805
M. Wt: 272.89 g/mol
InChI Key: MRCQFOHSVQFYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid is a bifunctional organic boron compound of high value in research and development, particularly in medicinal chemistry and materials science. Its structure incorporates both a boronic acid functional group and an ethoxycarbonyl ester, making it a versatile building block for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed process is a powerful method for constructing carbon-carbon bonds, enabling the conjugation of the phenyl ring to a wide variety of aromatic and heteroaromatic systems. The bromo substituent offers a complementary reactive site for further functionalization via traditional cross-coupling methodologies, allowing researchers to create complex, multi-substituted molecular architectures efficiently. The primary research value of this compound lies in its role as a key synthetic intermediate for the discovery and development of active pharmaceutical ingredients (APIs) and other fine chemicals . The ethoxycarbonyl group can serve as a precursor to a carboxylic acid or be further transformed into other functionalities, such as amides, which are common motifs in biologically active molecules. While the specific mechanism of action for this compound is dependent on the final molecule it is incorporated into, its utility is rooted in enabling the synthesis of compound libraries for screening and the development of targeted therapeutics . Researchers utilize this reagent in the construction of potential drug candidates, including those targeting various receptors, and in the synthesis of advanced organic materials. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans. It is essential to handle this material with care in a well-ventilated laboratory, using appropriate personal protective equipment to avoid inhalation or contact with skin and eyes .

Properties

Molecular Formula

C9H10BBrO4

Molecular Weight

272.89 g/mol

IUPAC Name

(4-bromo-3-ethoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C9H10BBrO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3

InChI Key

MRCQFOHSVQFYRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C(=O)OCC)(O)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Palladium-Catalyzed Borylation Method

This approach is considered the most reliable and scalable for synthesizing (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid.

Reaction Conditions
Parameter Details
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)
Boron Source Bis(pinacolato)diboron (B₂pin₂)
Base Potassium carbonate or triethylamine
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 80–100 °C
Atmosphere Inert (Nitrogen or Argon)
Reaction Time 6–12 hours
Procedure Summary
  • The aryl halide (4-bromo-3-(ethoxycarbonyl)aryl bromide) is combined with bis(pinacolato)diboron, palladium catalyst, and base in the chosen solvent under an inert atmosphere.
  • The reaction mixture is heated to 80–100 °C and stirred for 6 to 12 hours.
  • Upon completion, the reaction is cooled, and the product is isolated by aqueous workup.
  • Purification is typically performed by column chromatography on silica gel using ethyl acetate/hexane mixtures.
  • The boronic ester intermediate is then hydrolyzed under mild acidic conditions to yield the free boronic acid.
Yields and Purity
  • Yields typically range from 65% to 85%.
  • Purity after recrystallization from ethanol-water mixtures exceeds 95% as confirmed by NMR and HRMS.

Alternative Preparation via Nitration, Esterification, and Reduction (Patent CN104277060A)

Though this method is described for related boronic acid derivatives, it offers insight into multi-step preparation involving:

  • Nitration : p-Carboxyphenylboronic acid is nitrated under fuming nitric acid and concentrated sulfuric acid at 0–10 °C to yield 2-nitro-4-carboxyphenylboronic acid.
  • Esterification : The nitro compound undergoes esterification with alcohol (e.g., ethanol) using a dehydrating agent at room temperature with reflux for 3–5 hours, forming the ethoxycarbonyl ester.
  • Reduction : The nitro group is reduced to an amino group in the presence of catalyst and concentrated hydrochloric acid under hydrogen atmosphere (1–3 atm) at 30–50 °C for 8–10 hours.
  • Isolation : The product is isolated by rotary evaporation, slurry formation with acetone or ethyl acetate, filtration, and drying.

This continuous synthesis process emphasizes simplicity, low cost, and high purity but is more applicable to amino-substituted boronic acid derivatives rather than the bromo-substituted target compound.

Purification and Characterization

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Pd-Catalyzed Borylation 4-Bromo-3-(ethoxycarbonyl)aryl halide Pd(dppf)Cl₂ or Pd(PPh₃)₄, B₂pin₂ 80–100 °C, 6–12 h, inert atmosphere 65–85 High regioselectivity, scalable
Bromination of Phenylboronic Acid 3-(Ethoxycarbonyl)phenylboronic acid NBS, benzoyl peroxide Radical conditions, controlled temp Moderate Risk of over-bromination
Multi-step Nitration/Esterification/Reduction p-Carboxyphenylboronic acid Fuming nitric acid, alcohol, H₂, HCl catalyst 0–50 °C, 8–10 h hydrogenation Not specified More suited for amino derivatives

Research Discoveries and Advances

  • Recent advances in flow chemistry have enabled more efficient borylation reactions by suppressing side reactions such as protonation and butylation, enhancing yield and selectivity for phenylboronic acids (including derivatives).
  • Direct borylation methods using iridium or rhodium catalysts have been demonstrated as atom-economical alternatives but are less commonly applied to halogenated ethoxycarbonyl phenylboronic acids.
  • The use of pinacol boronate esters as intermediates facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures from this compound derivatives.
  • Stability studies indicate that arylboronic acids are generally resistant to non-aqueous acids and can withstand typical synthetic manipulations without protodeboronation, which is advantageous for multi-step syntheses involving acidic conditions.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues

(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic Acid (CAS 913835-88-8)
  • Structural Difference : Bromine and ethoxycarbonyl groups are positioned at carbons 3 and 5, respectively, compared to the target compound’s 4-bromo and 3-ethoxycarbonyl arrangement.
4-Chlorophenyl Boronic Acid
  • Functional Difference : Replaces bromine with chlorine and lacks the ethoxycarbonyl group.
  • Reactivity : In Suzuki-Miyaura reactions, electron-withdrawing groups like chlorine reduce transmetallation rates, leading to lower substrate conversion (75% vs. 98% for phenyl boronic acid) .
(4-Fluoro-3-hydroxyphenyl)boronic Acid (CAS 913835-74-2)
  • Substituent Variation : Fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups replace bromine and ethoxycarbonyl.
  • Solubility : The hydroxyl group enhances water solubility compared to the ethoxycarbonyl-containing analogue, which may precipitate in aqueous media .

Functional Comparisons

Enzymatic Inhibition
  • β-Lactamase Inhibition :

    • Vaborbactam (Ki = 0.004–0.008 µM) and α-amido-β-triazolylethaneboronic acids utilize boronic acid to form covalent bonds with serine residues. The target compound’s ethoxycarbonyl group may reduce affinity due to steric bulk .
  • PKM2 Activation: Compound 6c (IC₅₀ = 80 nM) activates pyruvate kinase M2 via boronic acid-mediated interactions.

Physicochemical Properties

Compound Solubility logP (Predicted) Key Functional Groups
(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid Low (precipitates in RPMI) ~2.5 (estimated) Br (EWG), COOEt (lipophilic)
4-Chlorophenyl boronic acid Moderate 1.8 Cl (EWG)
(4-Fluoro-3-hydroxyphenyl)boronic acid High 1.2 F (EWG), -OH (hydrophilic)

EWG = Electron-Withdrawing Group

Key Research Findings and Contradictions

  • For example, pyren-1-yl boronic acid precipitates in RPMI despite moderate predicted solubility .
  • Bioisosteric Effects : Triazole-substituted boronic acids (e.g., in vaborbactam analogues) show improved enzyme inhibition over phenyl derivatives, suggesting that ethoxycarbonyl could be optimized as a bioisostere .

Biological Activity

(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes boronic acids valuable in various biological applications, including as inhibitors of proteasomes and kinases.

Anticancer Activity

Recent studies have demonstrated that derivatives of boronic acids, including this compound, exhibit significant anticancer properties. For instance, research has shown that boronic acid derivatives can act as inhibitors of the proteasome and tyrosine kinases, which are critical in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundLAPC-4TBDProteasome inhibition
5-Chloropyrazine derivativePC-3TBDTyrosine kinase inhibition
Trifluoromethyl derivativeHep G2TBDTubulin binding

Note: TBD indicates that specific IC50 values need to be determined through further studies.

In a comparative study, it was found that the addition of certain substituents to the boronic acid structure significantly enhances its antiproliferative activity against prostate cancer cell lines. The positioning of these substituents plays a crucial role in determining the efficacy of the compound .

Enzyme Inhibition

Boronic acids also exhibit enzyme inhibition properties. For example, they have been shown to inhibit various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Table 2: Enzyme Inhibition Activities

EnzymeIC50 (µM)Reference
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06

Case Studies

  • Synthesis and Evaluation : A study conducted on a series of boronic acid derivatives synthesized through Suzuki coupling reactions demonstrated their potential as anticancer agents. The evaluation against various cancer cell lines highlighted the importance of structural modifications in enhancing biological activity .
  • Antioxidant Activity : Another study assessed the antioxidant properties of related compounds, revealing that certain boronic esters exhibited significant free radical scavenging activity while maintaining low toxicity towards healthy cells . This suggests potential applications in pharmaceuticals aimed at oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or halogenated intermediates. For example, catalytic asymmetric synthesis using bis(norbornadiene)rhodium(I) tetrafluoroborate with chiral ligands (e.g., (R)-BINAP) in 1,4-dioxane can achieve high enantiomeric purity . Key variables include solvent polarity (anhydrous conditions preferred), temperature (often 60–80°C), and stoichiometric control of boronic acid coupling partners. Yield optimization requires careful monitoring of reaction progress via TLC or LC-MS to prevent over-functionalization.

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended?

  • Methodological Answer : Purification involves column chromatography (silica gel, hexanes/ethyl acetate gradients) followed by recrystallization from methanol. LC-MS/MS is critical for detecting genotoxic impurities (e.g., residual boronic acids) at sub-ppm levels, as described in ICH-compliant protocols . Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) can validate purity >97%, while differential scanning calorimetry (DSC) confirms crystalline stability.

Q. What are the storage and handling protocols to prevent degradation of this boronic acid derivative?

  • Methodological Answer : Store at 0–6°C under inert gas (argon) to minimize hydrolysis of the boronic acid group. Use anhydrous solvents (e.g., THF, DMF) during handling, as moisture accelerates ester hydrolysis. Stability studies indicate a shelf life of 6–12 months when stored in amber vials with desiccants .

Advanced Research Questions

Q. How do electronic effects of the bromo and ethoxycarbonyl substituents influence the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing ethoxycarbonyl group decreases electron density at the boron center, slowing transmetallation in Suzuki couplings but improving regioselectivity. Computational studies (DFT) show that the bromo substituent stabilizes the boronate intermediate via resonance, reducing side reactions like proto-deboronation. Reaction kinetics can be tuned by adjusting base strength (e.g., K2CO3 vs. CsF) to balance activation energy and side-product formation .

Q. What experimental strategies can resolve contradictions in oxidation rate data for boronic esters under H₂O₂ exposure?

  • Methodological Answer : Conflicting oxidation rates may arise from equilibrium between boronic esters and free acid-diol adducts. Use NMR titration (e.g., alizarin red S affinity assays) to quantify diol-boronic acid binding constants and decouple hydrolysis from oxidation kinetics. For this compound, time-resolved ¹H NMR in D₂O with H₂O₂ (1.2 equiv.) revealed a 50% conversion to phenol in 22 minutes, with ester hydrolysis confirmed via LC-MS tracking of byproducts .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems, and what validation methods are essential?

  • Methodological Answer : The boronic acid moiety enables glucose-responsive hydrogel formation via diol complexation. For in vitro validation, monitor payload release (e.g., fluorescent probes) under physiological glucose concentrations (5–20 mM) using fluorescence spectroscopy. Confocal microscopy can confirm intracellular release in cancer cell lines (e.g., MEC1), while ROS-triggered degradation is validated via ESR to detect hydroxyl radicals .

Q. What role does this compound play in designing fluorescent probes for detecting reactive oxygen species (ROS)?

  • Methodological Answer : The boronic ester group acts as a ROS-sensitive "gatekeeper." Upon H₂O₂ exposure, the ester oxidizes to a phenol, releasing a fluorophore (e.g., QCy-DT). Validate using UV-vis (λmax shift from 400 nm to 450 nm) and fluorescence lifetime imaging (FLIM) in live cells. Control experiments with ROS scavengers (e.g., NAC) confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.